![molecular formula C8H8N2O3S B2855549 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 13338-02-8](/img/structure/B2855549.png)
4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound with the CAS Number: 13338-02-8 . Its IUPAC name is 4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide . The molecular weight of this compound is 212.23 .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, has been reported in the literature . For instance, a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides were synthesized and tested as activators of AMPA receptors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8N2O3S/c1-10-6-4-2-3-5-7(6)14(12,13)9-8(10)11/h2-5H,1H3,(H,9,11) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 241-242 degrees Celsius .Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been the subject of ongoing research due to its various pharmacological activities . Future research directions could include further exploration of its potential therapeutic applications and the development of new synthetic methods.
properties
IUPAC Name |
4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-10-6-4-2-3-5-7(6)14(12,13)9-8(10)11/h2-5H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMUVKZNMGOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
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